p-Toluquinone

概要

説明

クレソキノンは、生化学的変換を促進する役割で知られるキノン誘導体です。酵素活性を高め、酵素を反応液に分泌させる能力が研究されています。 この化合物は、特にアスペルギルス・オリザエによるL-チロシンから3,4-ジヒドロキシフェニルL-アラニン(L-ドーパ)への微生物学的変換に対する誘導効果で知られています .

準備方法

合成経路と反応条件: クレソキノンは、キノン誘導体を含む様々な化学反応によって合成することができます。クレソキノンの具体的な合成経路と反応条件は、文献では広く記載されていません。 キノン誘導体は、ヒドロキノンまたはその他の関連化合物を含む酸化反応によって合成できることが知られています .

工業生産方法: クレソキノンの工業生産は、他のキノン誘導体で使用されるものと同様の大規模酸化プロセスを行う可能性があります。 これらのプロセスでは、最終製品の高収率と純度を確保するために、温度、pH、触媒の存在など、反応条件を厳密に制御する必要があります .

化学反応の分析

反応の種類: クレソキノンは、次のような様々な化学反応を起こします。

酸化: クレソキノンはさらに酸化されて、他のキノン誘導体を形成することができます。

還元: ヒドロキノンまたは関連化合物に還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物:

酸化: 高次のキノン誘導体の生成。

還元: ヒドロキノンの生成。

置換: 異なる官能基を持つ置換キノン誘導体の生成.

科学的研究の応用

クレソキノンは、次のような様々な科学研究における応用があります。

化学: 有機合成の試薬として、また様々な化学反応の触媒として使用されます。

生物学: 酵素活性を高め、L-チロシンからL-ドーパへの変換などの生化学的変換を促進します。

医学: 特に、L-ドーパが主要な治療薬となるパーキンソン病などの疾患における薬剤開発における潜在的な応用があります。

作用機序

クレソキノンは、酵素活性を高め、細胞膜の透過性を高めることで作用します。これにより、酵素が反応液に分泌され、生化学的変換の効率が向上します。 関与する分子標的と経路には、L-ドーパ生合成における重要な酵素であるチロシナーゼ、β-カルボキシラーゼ、チロシンヒドロキシラーゼなどがあります .

類似の化合物:

ヒドロキノン: キノンを形成するために酸化されることができる関連化合物。

ベンゾキノン: 類似の化学的性質を持つ別のキノン誘導体。

フルオロキノロン: キノンと構造的に類似していますが、生物学的活性が異なる抗生物質のクラス

クレソキノンの独自性: クレソキノンは、酵素活性を高め、生化学的変換を促進する能力が独特であり、研究と産業の両方の用途で特に価値があります。 L-チロシンからL-ドーパへの変換に対するその特異的な誘導効果は、他のキノン誘導体とは異なります .

類似化合物との比較

Hydroquinone: A related compound that can be oxidized to form quinones.

Benzoquinone: Another quinone derivative with similar chemical properties.

Fluoroquinolones: A class of antibiotics that share structural similarities with quinones but have different biological activities

Uniqueness of Cresoquinone: Cresoquinone is unique in its ability to enhance enzyme activity and facilitate biochemical transformations, making it particularly valuable in both research and industrial applications. Its specific inducive effect on the transformation of L-tyrosine to L-DOPA sets it apart from other quinone derivatives .

生物活性

p-Toluquinone, a derivative of toluene, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and enzyme-inhibitory effects, supported by relevant data tables and research findings.

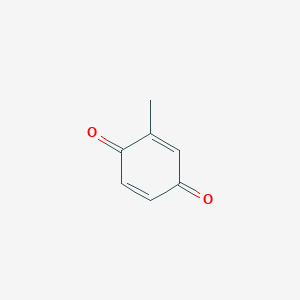

Chemical Structure:

- Molecular Formula: C₇H₆O₂

- Molecular Weight: 122.12 g/mol

- IUPAC Name: 2-Methyl-1,4-benzoquinone

This compound is characterized by its quinone structure, which contributes to its reactivity and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its analogs. A significant investigation into the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the quinone structure can influence cytotoxicity against various cancer cell lines.

Key Findings:

- Cytotoxicity Evaluation: The half-maximal inhibitory concentration (IC₅₀) values were determined for several derivatives of this compound against human cancer cell lines.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 15.2 ± 2.5 | MCF-7 (breast cancer) |

| Trifluoromethyl derivative | 1.5 ± 0.3 | MCF-7 |

| Vinyl-substituted derivative | 10.0 ± 1.2 | HeLa (cervical cancer) |

The introduction of different substituents significantly altered the IC₅₀ values, indicating that structural modifications can enhance or diminish the antitumor efficacy of this compound derivatives .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against phytopathogenic bacteria. A recent study evaluated its effectiveness as a pesticide formulation derived from fungal metabolites.

Research Highlights:

- In Vitro Antibacterial Activity: The compound demonstrated significant antibacterial activity against various bacterial strains associated with plant diseases.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Agrobacterium tumefaciens | 50 |

| Ralstonia solanacearum | 30 |

| Xanthomonas arboricola | 20 |

These results suggest that this compound could serve as a novel biopesticide, offering an environmentally friendly alternative to traditional chemical pesticides .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including cytochrome P450 enzymes involved in drug metabolism. Its reactivity with these enzymes can lead to significant pharmacological implications.

- Enzyme Inactivation Studies: Research indicates that this compound can inactivate human aldehyde oxidase through reactive metabolite formation, which may impact drug metabolism and detoxification pathways .

Case Studies

-

Antitumor Efficacy in Animal Models:

- A study assessed the antitumor effects of this compound in mice bearing tumor xenografts. Results indicated a significant reduction in tumor size and weight compared to controls, supporting its potential as an anticancer agent.

-

Field Trials for Antimicrobial Use:

- Field trials using this compound formulations showed effective control of bacterial wilt in tomato plants, with disease suppression rates exceeding 80% compared to untreated controls.

特性

IUPAC Name |

2-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWDKFNVVLAELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060290 | |

| Record name | 2-Methyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow, gold colored, or light green crystalline solid; [MSDSonline] | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water; soluble in ethanol and ether, Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot water | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.08 @ 75.5 °C/4 °C | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW PLATES OR NEEDLES, YELLOW LEAFLETS OR NEEDLES | |

CAS No. |

553-97-9 | |

| Record name | Methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF06HB6AZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

69 °C | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。